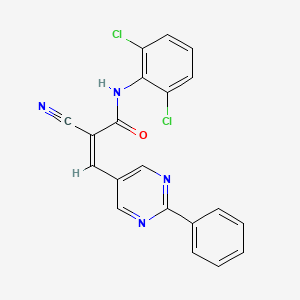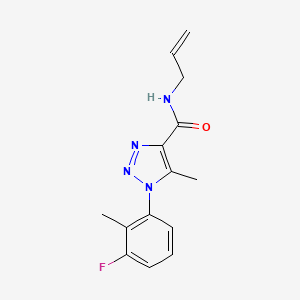![molecular formula C6H16Cl2N2 B3007041 [(1-Methylcyclobutyl)methyl]hydrazine dihydrochloride CAS No. 1909314-34-6](/img/structure/B3007041.png)
[(1-Methylcyclobutyl)methyl]hydrazine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of hydrazine derivatives can involve various starting materials and reaction conditions. For instance, 1,2-bis(2,4,6-trinitrophenyl) hydrazine, a precursor for high-performance energetic materials, is synthesized through the condensation of picryl chloride with hydrazine hydrate in methanol at moderate temperatures . This process highlights the reactivity of hydrazine hydrate with electrophilic reagents to form substituted hydrazines.
Molecular Structure Analysis
The molecular structure of hydrazine derivatives can be complex and is often elucidated using techniques such as X-ray diffraction. For example, the molecular structure of a hydrazine carboxamide derivative was determined using single-crystal X-ray diffraction, revealing its crystallization in the triclinic space group P-1 . Theoretical calculations, such as HF/6-31G(d) and B3LYP/6-31G(d) methods, can complement experimental data to provide a comprehensive understanding of the molecular geometry and electronic properties.
Chemical Reactions Analysis
Hydrazine derivatives can undergo various chemical reactions, including heterocyclization, as seen in the formation of thiophene and pyrrole derivatives from bis(2-chloroprop-2-en-1-yl)sulfide in a hydrazine hydrate–alkali medium . The reactivity of hydrazines with transition metal complexes is also of interest, as demonstrated by the reactions of different hydrazines with trans-dichlorobis(ethylenediamine)cobalt(III) chloride, leading to the formation of new coordination compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of hydrazine derivatives are influenced by their molecular structure and substituents. Energetic properties, such as velocity of detonation, can be theoretically computed and compared with other energetic materials . The electronic properties, including vibrational frequencies and molecular orbitals, can be analyzed through spectroscopic methods and theoretical calculations . The reactivity of hydrazine derivatives in various chemical environments, as well as their stability and kinetics of transformation, are also important aspects of their physical and chemical properties .
Scientific Research Applications
Carcinogenic Effects
[(1-Methylcyclobutyl)methyl]hydrazine dihydrochloride, as part of the broader group of substituted hydrazines, has been studied for its potential carcinogenic effects. Research by Tóth (1977) notes that certain substituted hydrazines, including those closely related to [(1-Methylcyclobutyl)methyl]hydrazine dihydrochloride, can induce large bowel and other types of cancer in laboratory animals (Tóth, 1977).
Anti-Inflammatory Activity
Hydrazine derivatives, including compounds structurally similar to [(1-Methylcyclobutyl)methyl]hydrazine dihydrochloride, have been researched for their anti-inflammatory properties. Osarodion (2020) synthesized certain hydrazine compounds and found them to exhibit significant anti-inflammatory activity (Osarodion, 2020).
Antiproliferative Properties
Ismail et al. (2016) conducted research on tropane-based compounds, synthesized through the reaction of certain hydrazines, which displayed promising antitumor properties against human tumor cell lines. This suggests potential antiproliferative applications for compounds related to [(1-Methylcyclobutyl)methyl]hydrazine dihydrochloride (Ismail et al., 2016).
Sensing Applications
Compounds similar to [(1-Methylcyclobutyl)methyl]hydrazine dihydrochloride have been used in developing sensing tools. Jung et al. (2019) developed a fluorescence-based molecular sensing system for hydrazine detection, highlighting the relevance of hydrazine derivatives in sensing technologies (Jung et al., 2019).
Trypanocidal and Antineoplastic Activities
Research by Shyam et al. (1990) on 1,2,2-tris(sulfonyl)hydrazines, a class including compounds like [(1-Methylcyclobutyl)methyl]hydrazine dihydrochloride, revealed significant antineoplastic and trypanocidal activities, indicating potential in cancer and parasitic disease treatment (Shyam et al., 1990).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The signal word for this compound is “Warning” and the hazard statements include H315, H319, and H335 . These statements correspond to “Causes skin irritation”, “Causes serious eye irritation”, and “May cause respiratory irritation” respectively .
properties
IUPAC Name |
(1-methylcyclobutyl)methylhydrazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2ClH/c1-6(5-8-7)3-2-4-6;;/h8H,2-5,7H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WONSRVPNWJJPCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC1)CNN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(1-Methylcyclobutyl)methyl]hydrazine dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((6,8-dimethyl-5,7-dioxo-2-(m-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B3006965.png)

![N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B3006967.png)
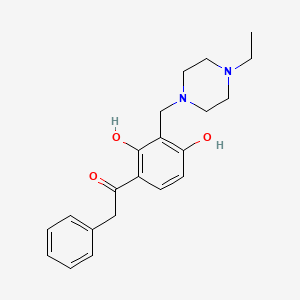
![3-[(4-bromophenyl)sulfonyl]-6-nitro-2H-chromen-2-one](/img/structure/B3006969.png)
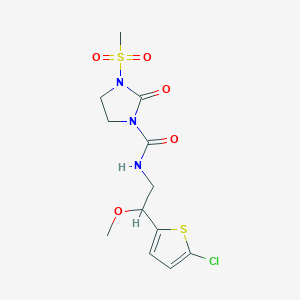
![benzyl N-{4-[(methylamino)carbonyl]benzyl}carbamate](/img/structure/B3006974.png)
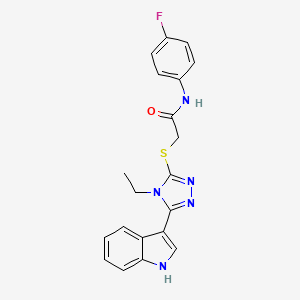
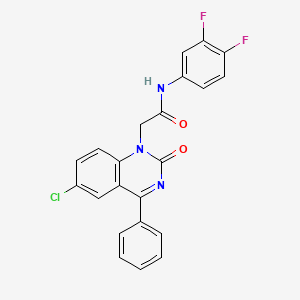
![8-(2-Bromobenzoyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B3006977.png)
